Methyl 4-fluoro-2-methylbenzoate
Overview
Description
Methyl 4-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-2-methylbenzoate can be synthesized through the esterification of 4-fluoro-2-methylbenzoic acid. One common method involves reacting 4-fluoro-2-methylbenzoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then treated with methanol to yield the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants and subsequent purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 4-fluoro-2-methylbenzyl alcohol.
Hydrolysis: 4-fluoro-2-methylbenzoic acid.
Scientific Research Applications
Methyl 4-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor ligands.
Comparison with Similar Compounds
Methyl 4-fluoro-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methyl group.
Methyl 4-fluoro-2-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Methyl 4-bromo-2-fluoro-6-methylbenzoate: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness: Methyl 4-fluoro-2-methylbenzoate is unique due to the presence of both a fluorine atom and a methyl ester group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 4-fluoro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFCTCYDRQFPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381962 | |
Record name | methyl 4-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174403-69-1 | |
Record name | methyl 4-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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